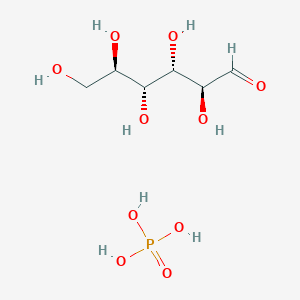
Mannose phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannose phosphate is a phosphorylated sugar molecule that plays a crucial role in various biological processes. It is involved in the metabolism of carbohydrates and is a key intermediate in the glycosylation of proteins. This compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mannose phosphate can be synthesized using various methods. One common method involves the enzymatic phosphorylation of mannose using polyphosphate-dependent mannose kinase. This method is cost-effective and environmentally friendly as it uses polyphosphate instead of adenosine triphosphate (ATP) as a phosphate donor . The reaction conditions typically involve the presence of metal ions, optimal temperature, and substrate concentration to achieve high conversion efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale enzymatic processes. The enzyme polyphosphate-dependent mannose kinase from Arthrobacter species is often used due to its high efficiency and cost-effectiveness . The process involves optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield. The industrial production of this compound is essential for its use in various applications, including pharmaceuticals and biotechnology.
Analyse Des Réactions Chimiques
Types of Reactions: Mannose phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the isomerization of this compound to fructose phosphate by the enzyme phosphomannose isomerase . This reaction is crucial in the glycolysis and gluconeogenesis pathways.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include metal ions, polyphosphate, and specific enzymes such as phosphomannose isomerase and phosphomannomutase . The reaction conditions typically involve optimal pH, temperature, and substrate concentration to achieve high efficiency and yield.
Major Products Formed: The major products formed from the reactions involving this compound include fructose phosphate and mannose-1-phosphate . These products are essential intermediates in various metabolic pathways and play a crucial role in cellular processes.
Applications De Recherche Scientifique
Mannose phosphate has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of glycoproteins and other complex carbohydrates . In biology, this compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes . In medicine, this compound is used in enzyme replacement therapy for lysosomal storage diseases . In industry, it is used in the production of pharmaceuticals and biotechnology products .
Mécanisme D'action
The mechanism of action of mannose phosphate involves its role as a key intermediate in the glycosylation of proteins. This compound is recognized by this compound receptors on the surface of cells, which facilitates the targeting and transport of lysosomal enzymes to lysosomes . This process is essential for the proper functioning of lysosomal enzymes and the degradation of cellular waste products.
Comparaison Avec Des Composés Similaires
Mannose phosphate is similar to other phosphorylated sugars such as glucose phosphate and fructose phosphate. it is unique in its role in the glycosylation of proteins and the targeting of lysosomal enzymes . Other similar compounds include mannose-1-phosphate and mannose-6-phosphate, which are also involved in various metabolic pathways .
List of Similar Compounds:- Glucose phosphate
- Fructose phosphate
- Mannose-1-phosphate
- Mannose-6-phosphate
This compound stands out due to its specific role in the glycosylation of proteins and the targeting of lysosomal enzymes, making it a crucial compound in various biological processes .
Propriétés
Formule moléculaire |
C6H15O10P |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |
InChI |
InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1 |
Clé InChI |
NDVRKEKNSBMTAX-MVNLRXSJSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



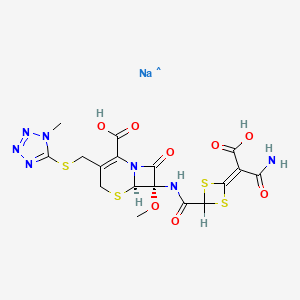
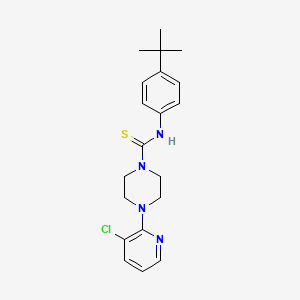
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
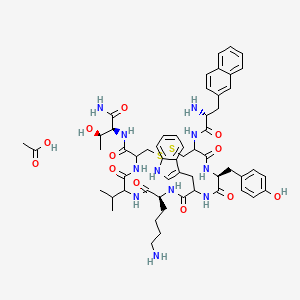
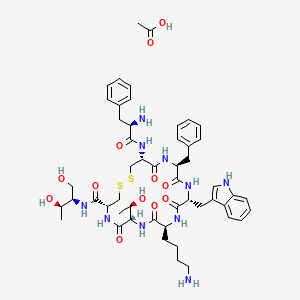
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
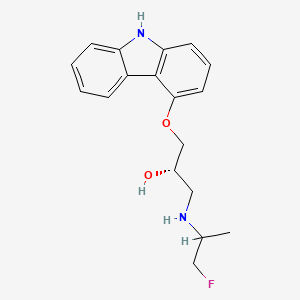
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
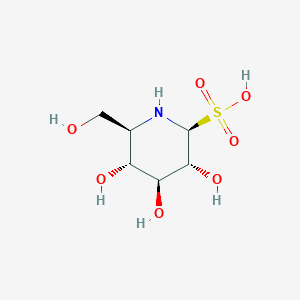
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
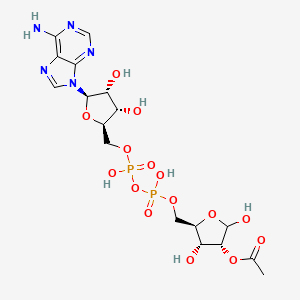
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)